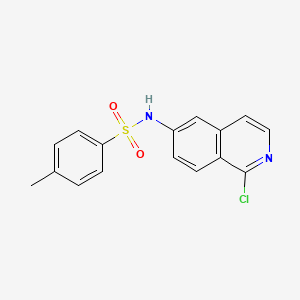

N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide

Description

N-(1-Chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide (CAS: 347146-32-1) is a synthetic sulfonamide derivative characterized by a 1-chloroisoquinoline core linked to a 4-methylbenzenesulfonamide group. Its IUPAC name and SMILES string (C1=CC(=CC=C1C)S(=O)(=O)NC2=CC3=C(C=C2)C=NC=C3Cl) highlight its structural complexity . This compound is primarily utilized as a pharmaceutical intermediate, fine chemical, and reagent in medicinal chemistry and biotechnology. Analytical characterization methods include HPLC, GC-MS, NMR, and FTIR, ensuring high purity and precise structural validation .

Properties

IUPAC Name |

N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-11-2-5-14(6-3-11)22(20,21)19-13-4-7-15-12(10-13)8-9-18-16(15)17/h2-10,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLVEWAPRIFTRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C(=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide typically involves the following steps:

Chlorination of Isoquinoline: Isoquinoline is chlorinated at the 1-position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.

Sulfonylation: The chlorinated isoquinoline is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine (TEA) or pyridine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.

Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of substituted isoquinoline derivatives.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Scientific Research Applications

Rho-Kinase Inhibition

One of the primary applications of N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide is its role as an inhibitor of Rho-kinase, an enzyme implicated in various cardiovascular diseases. The inhibition of Rho-kinase can lead to therapeutic benefits in conditions such as hypertension, pulmonary hypertension, and glaucoma. Research indicates that compounds targeting Rho-kinase can modulate myosin light chain phosphatase phosphorylation, which is crucial for vascular smooth muscle contraction .

Table 1: Diseases Targeted by Rho-Kinase Inhibitors

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, it was tested against leukemia and colorectal cancer cells, demonstrating significant cytotoxic effects at higher concentrations .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cancer Type | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| Leukemia | 5.0 | Induction of apoptosis | |

| Colorectal Cancer | 7.5 | Inhibition of DNA/RNA synthesis | |

| Breast Cancer | 6.0 | Cell cycle arrest in G0/G1 phase |

Beta-Galactosidase Activity

This compound has also been investigated for its ability to modulate beta-galactosidase activity, which is relevant in lysosomal storage diseases such as GM1 gangliosidosis and Morquio syndrome type B. The compound acts as a small molecule chaperone that stabilizes the enzyme against denaturation, potentially improving its activity in patients with GLB1 mutations .

Table 3: Conditions Associated with Beta-Galactosidase Deficiency

| Condition | Incidence Rate (per 100,000) | Treatment Approach | Reference |

|---|---|---|---|

| GM1 Gangliosidosis | 1-2 | Enzyme replacement therapy | |

| Morquio Syndrome Type B | 0.5 | Small molecule chaperones |

Case Study 1: Inhibition of Rho-Kinase

A study demonstrated that administration of this compound significantly reduced blood pressure in animal models by inhibiting Rho-kinase activity, showcasing its potential as a therapeutic agent for hypertension .

Case Study 2: Anticancer Efficacy

In vitro experiments revealed that this compound induced apoptosis in leukemia cells through the activation of caspases, leading to cell death and highlighting its potential as an anticancer drug .

Mechanism of Action

The mechanism of action of N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues of Sulfonamide Derivatives

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- The isoquinoline core in the target compound distinguishes it from analogs with pyrimidine () or benzodioxin () backbones. The chlorine atom at position 1 may enhance lipophilicity and binding affinity compared to non-halogenated analogs .

- Sulfonamide positioning : The 4-methylbenzenesulfonamide group is a common feature, but substituents on adjacent aromatic rings (e.g., morpholine in , chloroacetyl in ) influence solubility and electronic properties.

Analytical and Crystallographic Methods

- Structural Validation : The SHELX software suite () is widely used for crystallographic refinement, ensuring accurate determination of bond lengths and angles in sulfonamide derivatives. For example, the chloro and sulfonamide groups in the target compound would require precise validation via SHELXL .

- Spectroscopic Techniques : NMR and FTIR () are standard for confirming functional groups, while HPLC ensures purity (>95% typical for pharmaceutical intermediates) .

Biological Activity

N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H13ClN2O2S

- Molecular Weight : 332.81 g/mol

- CAS Number : 347146-32-1

- Purity : 97%

This compound features a chloroisoquinoline moiety linked to a methylbenzenesulfonamide, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can modulate various biochemical pathways, influencing cellular processes such as:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound may bind to receptors, altering signal transduction mechanisms .

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.05 | Highly Active |

| NCI-H460 (Lung Cancer) | 0.06 | Highly Active |

| SF-268 (CNS Cancer) | 2.86 | Moderately Active |

| WI-38 (Normal Fibroblast Cells) | >100 | Non-Cytotoxic |

These findings suggest that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. The results from disk diffusion assays are summarized below:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

The compound demonstrated moderate antimicrobial activity, indicating its potential utility as an antimicrobial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Synthesis and Characterization : A study detailed the synthesis of this compound and evaluated its biological properties against various cancer cell lines, confirming its efficacy as a potent anticancer agent .

- Comparative Analysis : Research comparing similar sulfonamide compounds highlighted that structural modifications significantly influence biological activity, with this compound showing superior efficacy in certain assays .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound's interaction with specific molecular targets leads to apoptosis in cancer cells, further supporting its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1-chloroisoquinolin-6-yl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonylation reactions between 1-chloroisoquinolin-6-amine and 4-methylbenzenesulfonyl chloride. Optimization involves adjusting reaction temperature (e.g., 0–25°C), solvent choice (e.g., dichloromethane or THF), and catalytic bases (e.g., triethylamine or pyridine). Monitoring progress via TLC or HPLC ensures intermediate purity. Post-synthesis purification may require column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, with aromatic protons in the isoquinoline and sulfonamide moieties appearing as distinct signals.

- High-resolution mass spectrometry (HRMS) validates molecular weight.

- X-ray crystallography resolves stereochemical details if single crystals are obtainable.

- FT-IR identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodology : Solubility can be tested in polar (DMSO, methanol) and nonpolar solvents (chloroform) via saturation assays. Stability studies under acidic/basic conditions (pH 3–10) and thermal stress (25–60°C) are conducted using HPLC to track degradation products. Light sensitivity requires storage in amber vials .

Advanced Research Questions

Q. How can researchers design kinase inhibition assays to evaluate the compound’s biological activity?

- Methodology : Use in vitro kinase assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or Aurora kinases). Dose-response curves (0.1–100 µM) determine IC₅₀ values. Counter-screening against off-target kinases ensures selectivity. Cellular assays (e.g., proliferation inhibition in cancer cell lines) validate mechanistic hypotheses .

Q. How should contradictions in reported biological activity data across studies be resolved?

- Methodology : Analyze variables such as:

- Compound purity (HPLC ≥95% vs. lower-grade batches).

- Assay conditions (ATP concentration, incubation time).

- Cell line specificity (e.g., HeLa vs. MCF-7 cells).

Statistical meta-analysis and standardized protocols (e.g., NIH/NCATS guidelines) minimize discrepancies .

Q. What computational strategies can predict the compound’s interactions with target proteins?

- Methodology :

- Molecular docking (AutoDock Vina, Schrödinger) models binding poses in active sites.

- Molecular dynamics (MD) simulations (GROMACS) assess binding stability over time.

- Free-energy perturbation (FEP) calculates binding affinity changes for structural analogs .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance potency or selectivity?

- Methodology : Systematically alter substituents (e.g., chloro to fluoro on isoquinoline, methyl to ethyl on sulfonamide) and test derivatives in kinase panels. QSAR models correlate structural features (e.g., logP, polar surface area) with activity. Co-crystallization with targets identifies critical binding interactions .

Q. What challenges arise when scaling up synthesis for preclinical studies, and how can they be mitigated?

- Methodology : Challenges include low yields in multi-step syntheses and purification bottlenecks. Mitigation strategies:

- Flow chemistry improves heat/mass transfer for hazardous intermediates.

- Design of experiments (DoE) optimizes parameters (e.g., stoichiometry, solvent ratios).

- Quality-by-design (QbD) ensures reproducibility in gram-scale batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.